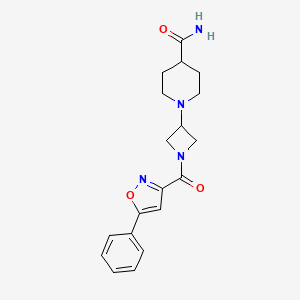

1-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

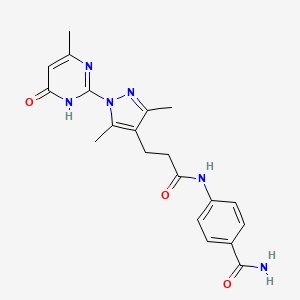

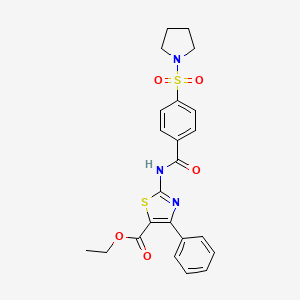

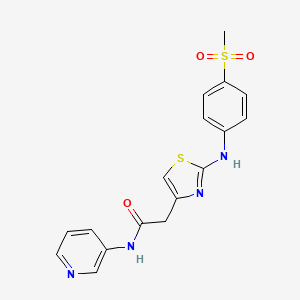

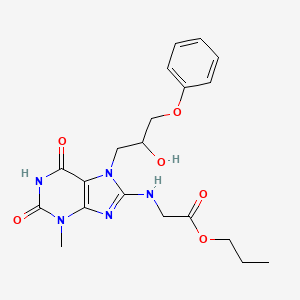

The compound “1-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group, an azetidine ring, and a piperidine ring, all of which can significantly influence the compound’s properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of multiple rings would likely cause the molecule to be fairly rigid, and the different functional groups would have different electron densities and could form hydrogen bonds or other interactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule . For example, the carbonyl group could undergo nucleophilic addition reactions, and the amide could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups would likely make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications

Synthesis and Biological Evaluation

- A study focused on the synthesis of novel pyrazolopyrimidines derivatives, which are potential anticancer and anti-5-lipoxygenase agents. This research involves the synthesis of compounds via condensation reactions, relevant to the chemistry of the compound (Rahmouni et al., 2016).

Heterocyclic Chemistry

- Research on the condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, involving piperidine, which is a component of the compound, has been conducted. This study contributes to understanding the chemical reactions and properties of similar compounds (Sutherland et al., 1973).

Isoxazoles and 2H-azirines Reactions

- The reactions of isoxazoles and 2H-azirines with trialkyl phosphite have been studied, which are relevant for understanding the chemical behavior and potential applications of the compound (Nishiwaki & Saito, 1971).

Antibacterial Agents

- The compound's structure is related to antibacterial agents, as shown in a study about 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids. These compounds were found to have significant antibacterial properties, which could be related to the structural features of the compound (Fujita et al., 1998).

Novel Isoxazolines and Isoxazoles Synthesis

- Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was conducted. This research contributes to the broader understanding of the synthesis and properties of isoxazolines and isoxazoles, which are structurally related to the compound (Rahmouni et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . For example, if it’s a solid, it could pose a dust explosion hazard. If it’s used in a chemical reaction, it could pose risks due to the reagents and conditions used .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name |

1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c20-18(24)14-6-8-22(9-7-14)15-11-23(12-15)19(25)16-10-17(26-21-16)13-4-2-1-3-5-13/h1-5,10,14-15H,6-9,11-12H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGJQDDPBVCHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)

![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)

![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)